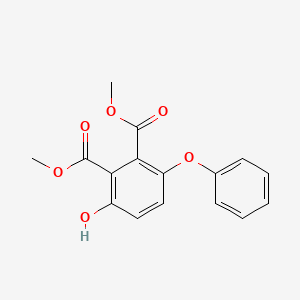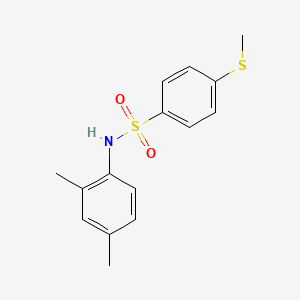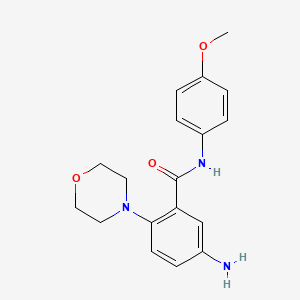
N-cyclopentyl-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-quinolinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Mécanisme D'action
As a positive allosteric modulator of the AMPA receptor, N-cyclopentyl-2-quinolinecarboxamide enhances the activity of the receptor by increasing its sensitivity to glutamate, the primary neurotransmitter involved in synaptic plasticity and memory formation. This leads to an increase in the strength and duration of synaptic transmission, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in attention and memory, and to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-quinolinecarboxamide has several advantages as a research tool. It is a highly selective, potent, and reversible modulator of the AMPA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity and memory formation. In addition, this compound has been shown to have a favorable safety profile in both animal models and human clinical trials, which makes it a promising candidate for further development as a cognitive enhancer or therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its effects on the AMPA receptor are dependent on the presence of glutamate, which can vary depending on experimental conditions. In addition, the cognitive-enhancing effects of this compound may be influenced by individual differences in genetics, age, and baseline cognitive function.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-quinolinecarboxamide. One direction is to further investigate its potential as a cognitive enhancer in various populations, such as older adults and individuals with cognitive impairments. Another direction is to explore its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate the molecular mechanisms underlying the cognitive-enhancing effects of this compound and to identify potential side effects or safety concerns associated with its use.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-quinolinecarboxamide involves the reaction of cyclopentylmagnesium bromide with 2-chloroquinolinecarboxylic acid, followed by cyclization with triethylamine. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-2-quinolinecarboxamide has been extensively studied in animal models and human clinical trials for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. In addition, this compound has been studied for its potential as a treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopentylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-12-6-2-3-7-12)14-10-9-11-5-1-4-8-13(11)17-14/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOALQBMNGQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)




![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)

